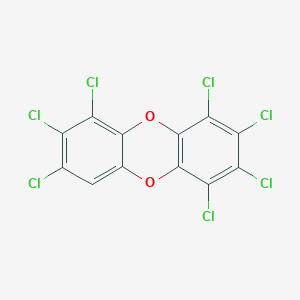

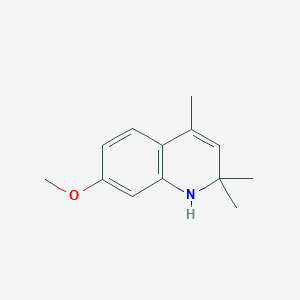

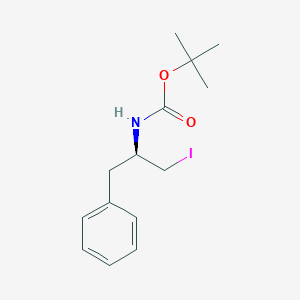

![molecular formula C15H15N3S B131741 3-(1H-苯并咪唑-2-基)-4,5,6,7-四氢-苯并[b]噻吩-2-胺 CAS No. 143361-89-1](/img/structure/B131741.png)

3-(1H-苯并咪唑-2-基)-4,5,6,7-四氢-苯并[b]噻吩-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the diazotisation of amino-tetrahydrobenzo[b]thiophene derivatives and subsequent coupling with various amines. For instance, the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles is achieved through this method, followed by air oxidation in the presence of cupric acetate . This suggests that a similar approach could potentially be applied to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, has been characterized, revealing that the fused six-membered ring adopts a half-chair conformation . This information is valuable as it provides a basis for predicting the conformational preferences of the benzo[b]thiophene moiety in the target compound. Additionally, the presence of conformational disorder in these structures indicates that the target compound may also exhibit similar behavior.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the exact compound . However, the synthesis of related compounds involves reactions such as diazotisation, coupling, and air oxidation . These reactions are indicative of the reactivity patterns that could be expected for the target compound, such as its potential to participate in electrophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine" are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the solubility, crystallinity, and thermal stability of the compound could be inferred from the known properties of the benzamide derivatives . Additionally, the presence of hydrogen bonding and π-π stacking interactions in related compounds suggests that the target compound may also form specific supramolecular assemblies .

科学研究应用

合成和表征

研究人员已经开发出合成“3-(1H-苯并咪唑-2-基)-4,5,6,7-四氢-苯并[b]噻吩-2-胺”衍生物及其相关化合物的有效方法。一种新颖的合成方法包括氨基衍生物的重氮化,然后与芳香族和杂环胺偶联,展示了一种创造多样化化合物库的通用方法 (Sabnis & Rangnekar,1990)。此外,已经探索了创新合成路线以生产具有苯并咪唑部分的酰胺肟化合物,突出了它们的结构多样性和在各种应用中的潜力 (Rahman 等人,2018)。

生物活性及应用

抗高血压活性:已经合成并评估了源自苯并咪唑的化合物(包括主题化合物)的抗高血压活性。这些研究证明了这些衍生物作为有效抗高血压剂的潜力,表明它们在开发新治疗药物中的重要性 (Sharma 等人,2010)。

抗菌和遗传毒性:已经研究了一些衍生物的抗菌活性和遗传毒性。这项研究提供了对该化合物作为开发具有评估遗传毒性风险的新型抗菌剂的基础的见解,强调了结构修饰以增强生物活性的重要性 (Benvenuti 等人,1997)。

胃(H+/K+)-ATP 酶抑制活性:噻并[3,2-e]苯并咪唑衍生物的合成和评估显示出显着的胃(H+/K+)-ATP 酶抑制活性。这些发现表明这些化合物在治疗与胃酸分泌相关疾病方面的治疗潜力 (Homma 等人,1997)。

未来方向

Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . Therefore, the future directions for “3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in drug discovery.

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c16-14-13(9-5-1-4-8-12(9)19-14)15-17-10-6-2-3-7-11(10)18-15/h2-3,6-7H,1,4-5,8,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDRCOPDWFLKTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367863 |

Source

|

| Record name | 3-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine | |

CAS RN |

143361-89-1 |

Source

|

| Record name | 3-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

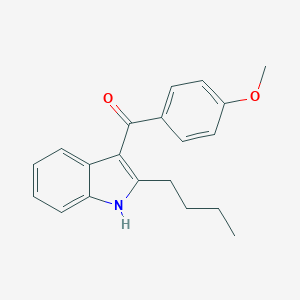

![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)

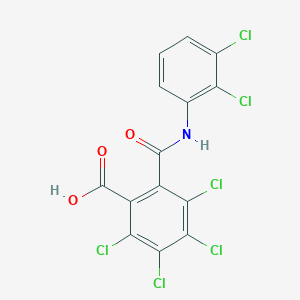

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

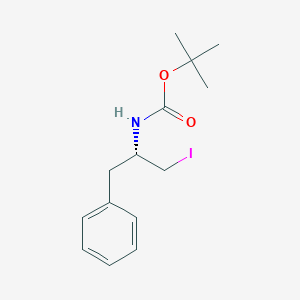

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)